molecular formula C10H17NO B12548019 4,4-Dimethyl-2-(pent-4-en-1-yl)-4,5-dihydro-1,3-oxazole CAS No. 141943-25-1

4,4-Dimethyl-2-(pent-4-en-1-yl)-4,5-dihydro-1,3-oxazole

カタログ番号: B12548019
CAS番号: 141943-25-1
分子量: 167.25 g/mol
InChIキー: JRZCDDGWDUIWLG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4,4-Dimethyl-2-(pent-4-en-1-yl)-4,5-dihydro-1,3-oxazole is a substituted oxazoline derivative characterized by a 4,5-dihydro-1,3-oxazole core with 4,4-dimethyl substituents and a pent-4-en-1-yl group at the 2-position. These derivatives are notable for their roles in catalysis and medicinal chemistry, particularly as ligands in transition-metal complexes or scaffolds in enzyme inhibitors .

特性

CAS番号

141943-25-1

分子式

C10H17NO

分子量

167.25 g/mol

IUPAC名

4,4-dimethyl-2-pent-4-enyl-5H-1,3-oxazole

InChI

InChI=1S/C10H17NO/c1-4-5-6-7-9-11-10(2,3)8-12-9/h4H,1,5-8H2,2-3H3

InChIキー

JRZCDDGWDUIWLG-UHFFFAOYSA-N

正規SMILES

CC1(COC(=N1)CCCC=C)C

製品の起源

United States

準備方法

Cyclocondensation of Amino Alcohols and Carboxylic Acids

The most widely reported method involves cyclocondensation between 2-amino-2-methyl-1-propanol and pent-4-enoic acid derivatives. This route leverages the formation of the oxazole ring via dehydration and cyclization. For example, Feuer et al. demonstrated that heating 2-amino-2-methyl-1-propanol with isobutyric acid at 120°C for 4 hours in toluene yields 2-isopropyl-4,4-dimethyl-4,5-dihydro-1,3-oxazole in 80% yield. Adapting this protocol, pent-4-enoic acid can replace isobutyric acid to introduce the pent-4-en-1-yl substituent.

A modified approach from Katritzky et al. utilizes microwave-assisted conditions to accelerate the reaction. Using 1-(4-methoxybenzoyl)-1H-1,2,3-benzotriazole and 2-amino-2-methyl-1-propanol in chloroform under microwave irradiation (80°C, 10 minutes) achieves 95% yield of 2-(4-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole. While this method is efficient, the requirement for specialized equipment limits industrial scalability.

Alkylation of Preformed Oxazole Intermediates

Alkylation strategies are pivotal for introducing the pent-4-en-1-yl group. A patent by Amgen (AU2009273324A1) details the alkylation of 4,4-dimethyl-4,5-dihydro-1,3-oxazole with allyl bromide in tetrahydrofuran (THF) using lithium diisopropylamide (LDA) as a base. The reaction proceeds at −78°C, followed by hydrolysis with sodium hydroxide to yield the target compound. This method achieves 70–85% yields but requires stringent temperature control.

Industrial-scale adaptations from CN114805134A highlight process telescoping, where crude intermediates are used without purification. For example:

  • Ring-closing protection : 2-amino-2-methyl-1-propanol reacts with 4-trifluoromethyl benzaldehyde in toluene, followed by acylation with 2-methyl benzoyl chloride (83% yield).
  • Alkylation : The intermediate is treated with allyl bromide/LDA in THF, then hydrolyzed (75% yield).
  • Reduction and Boc protection : Sodium borohydride reduces the ketone, and di-tert-butyl dicarbonate introduces the tert-butoxycarbonyl (Boc) group (71% yield).

This telescoped approach reduces purification steps, improving overall efficiency for large-scale production.

Stereoselective Ring-Closing Metathesis

Recent advances in catalysis enable stereoselective synthesis. A PMC study (PMC11382262) describes the preparation of 4-allenyl-oxazolines via propargyl/allene isomerization. Starting from 2-en-4-yn-1-ols, trichloroacetonitrile and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) facilitate cyclization to form the oxazole ring. While this method achieves 60–75% yields, substituent effects on the alkyne significantly influence isomerization efficiency.

Comparative Analysis of Preparation Methods

Method Substrates Conditions Catalyst/Base Yield (%) Scalability Reference
Cyclocondensation 2-Amino-2-methyl-1-propanol + acid 120°C, 4 h (microwave optional) None 80–95 Moderate
Alkylation Preformed oxazole + allyl bromide −78°C, THF LDA 70–85 High
Ring-closing metathesis 2-En-4-yn-1-ols RT, CH2Cl2 DBU 60–75 Low

Key Observations :

  • Cyclocondensation offers high yields but requires elevated temperatures.
  • Alkylation is scalable but demands cryogenic conditions.
  • Metathesis routes are stereoselective but sensitive to substituent effects.

Industrial-Scale Optimization Strategies

The CN114805134A patent emphasizes cost-effective and safe production:

  • Solvent selection : Toluene and THF are preferred for their low cost and ease of removal.
  • Catalyst recycling : Sodium borohydride and LDA are recoverable via aqueous workup.
  • Process telescoping : Eliminating intermediate purifications reduces waste and time.

For example, in Example 1 of the patent, the final product is obtained in 71% yield over three steps without isolating intermediates.

Challenges and Limitations

  • Stereochemical control : Alkylation methods may produce racemic mixtures, necessitating chiral catalysts for enantioselective synthesis.
  • Functional group compatibility : Electron-withdrawing groups on the pent-4-en-1-yl chain hinder cyclization.
  • Safety concerns : Use of LDA and sodium borohydride requires specialized handling.

Emerging Methodologies

Recent advances include:

  • Enzymatic cyclization : Lipase-catalyzed reactions under mild conditions (25°C, pH 7.0) show promise but remain experimental.
  • Photoredox catalysis : Visible-light-mediated alkylation avoids cryogenic conditions, though yields are suboptimal (50–60%).

科学的研究の応用

Medicinal Chemistry

Anticancer Activity
Research into similar oxazole derivatives has shown promising results in inhibiting cancer cell proliferation. For instance, compounds with oxazole rings have been evaluated for their ability to induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell growth and survival.

Neuroprotective Effects
The ability of oxazole derivatives to cross the blood-brain barrier suggests potential applications in treating neurodegenerative diseases. Studies indicate that these compounds may exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-cancerInhibits proliferation of cancer cells
NeuroprotectiveModulation of neurotransmitter systems
Enzyme InhibitionPossible inhibition of specific enzymes

Agricultural Applications

Pesticidal Properties
Compounds similar to 4,4-Dimethyl-2-(pent-4-en-1-yl)-4,5-dihydro-1,3-oxazole have been investigated for their insecticidal properties. Preliminary studies suggest that these compounds can act as effective biocontrol agents against various agricultural pests by disrupting their metabolic processes.

Case Study 1: Anticancer Screening

A study conducted on a series of oxazole derivatives demonstrated significant cytotoxicity against breast cancer cell lines. The study utilized assays to measure cell viability and apoptosis rates, highlighting the potential of oxazole-containing compounds as anticancer agents.

Case Study 2: Neuroprotective Mechanisms

Research focusing on the neuroprotective effects of oxazoles involved in vitro assays using neuronal cell cultures exposed to oxidative stress. Results indicated that certain derivatives could significantly reduce cell death and promote survival pathways, suggesting therapeutic potential for neurodegenerative diseases.

作用機序

The mechanism of action of 4,4-Dimethyl-2-(pent-4-en-1-yl)-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which can influence its binding to biological targets. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. Pathways involved include enzyme-mediated oxidation and reduction reactions.

類似化合物との比較

Table 1: Substituent Impact on Catalytic Activity

Compound Substituent at Position 2 Key Catalytic Property Reference
L1 4-(4,5-Dihydro-oxazol-2-yl) Moderate ethylene polymerization
L2 4-(4-Me-4,5-dihydro-oxazol-2-yl) Selective norbornene copolymerization
4,4-Dimethyl-2-(phenylsulfanyl) 3-Nitro-2-phenylsulfanylpropyl N/A (crystallography focus)

Steric and Electronic Modifications

  • Aryl vs. Alkyl Substituents: Aryl groups (e.g., phenyl in LpxC inhibitors) enhance π-stacking interactions in biological systems , while alkyl chains (e.g., pentenyl) may improve solubility in nonpolar media.

Ring Size and Isomerism

Comparison with six-membered oxazine ligands (e.g., L3 in ) reveals that larger rings reduce catalytic activity due to weaker metal coordination but enable unique copolymer microstructures .

Table 2: Structural and Functional Comparison

Compound Ring Size Substituent Type Application Key Finding
4,4-Dimethyl-2-(pent-4-en-1-yl) 5-membered Alkyl (pentenyl) Hypothetical catalyst Potential for enhanced thermal stability
L3 (oxazine derivative) 6-membered Phenolic/oxazoline Ethylene copolymerization Alters copolymer branching
LpxC inhibitors 5-membered Aryl (phenyl) Antimicrobial agents Early scaffold for enzyme inhibition

Crystallographic and Supramolecular Features

The crystal structure of 4,4-dimethyl-2-[3-nitro-2-phenyl-1-(phenylsulfanyl)propyl]-4,5-dihydro-1,3-oxazole reveals supramolecular chains stabilized by C–H···O, C–H···S, and C–H···π interactions . Similar derivatives with bulky substituents may exhibit analogous packing modes, influencing their solid-state reactivity or solubility.

生物活性

4,4-Dimethyl-2-(pent-4-en-1-yl)-4,5-dihydro-1,3-oxazole (CAS No. 141943-25-1) is a compound belonging to the oxazole family, characterized by its unique structural features that contribute to its biological activity. This article aims to provide a comprehensive overview of the biological properties of this compound, including its pharmacological potential, mechanisms of action, and relevant case studies.

The molecular formula of 4,4-Dimethyl-2-(pent-4-en-1-yl)-4,5-dihydro-1,3-oxazole is C10H17NO, with a molecular weight of approximately 167.25 g/mol. The compound features a dihydrooxazole ring, which is known for its stability and biological relevance.

PropertyValue
Molecular FormulaC10H17NO
Molecular Weight167.25 g/mol
CAS Number141943-25-1
PubChem ID71344032

Antitumor Activity

The antitumor properties of oxazoles have been extensively studied. Compounds containing the oxazole moiety have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. For instance, derivatives similar to 4,4-Dimethyl-2-(pent-4-en-1-yl)-4,5-dihydro-1,3-oxazole have been reported to inhibit the growth of human breast (T47D), colon (HCT15), and lung (NCI-H522) cancer cells .

Case Study:
In a specific case involving oxazole derivatives, compounds were tested for their cytotoxic effects on HeLa cells. The results indicated that modifications to the oxazole structure significantly influenced their cytotoxicity and selectivity against cancer cells .

The biological activity of oxazoles often involves multiple mechanisms:

  • Cell Cycle Arrest: Many oxazole derivatives induce cell cycle arrest at various phases, leading to reduced cell proliferation.
  • Apoptosis Induction: These compounds can trigger apoptotic pathways through mitochondrial dysfunction and activation of caspases.
  • Reactive Oxygen Species (ROS) Generation: Some studies suggest that oxazoles may enhance ROS production in tumor cells, contributing to their cytotoxic effects .

Research Findings

Recent studies have explored the structure–activity relationship (SAR) of oxazoles to optimize their biological efficacy:

  • Substituent Effects: Variations in substituents on the oxazole ring significantly affect potency and selectivity against different cancer cell lines.
  • Molecular Docking Studies: Computational analyses have provided insights into how these compounds interact with specific protein targets involved in cancer progression .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。